molecular formula C12H11FN2O B2999048 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198691-49-3

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine

Cat. No.: B2999048
CAS No.: 2198691-49-3
M. Wt: 218.231
InChI Key: SUGYNCMTYDGTHT-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3,6-Trifluoropyridine

Uniqueness

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties compared to other fluorinated pyridines. This uniqueness can result in different biological activities and applications .

Properties

IUPAC Name

5-fluoro-2-(1-pyridin-3-ylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9(10-3-2-6-14-7-10)16-12-5-4-11(13)8-15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYNCMTYDGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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